1-(4-Hydroxy-3-methoxyphenyl)-7-phenylhepta-1,6-diene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of acetylacetone with vanillin in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction yields curcumin as the primary product .
Industrial Production Methods
Industrial production of curcumin typically involves the extraction from turmeric rhizomes. The process includes drying and grinding the rhizomes, followed by solvent extraction using ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain curcumin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form vanillin and ferulic acid.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions
Major Products
Oxidation: Vanillin and ferulic acid.
Reduction: Tetrahydrocurcumin.
Substitution: Various alkylated and acylated derivatives of curcumin
Scientific Research Applications
Curcumin has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a natural dye.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in cancer, Alzheimer’s disease, cardiovascular diseases, and diabetes.
Industry: Used as a food additive, cosmetic ingredient, and in the development of pharmaceutical formulations
Mechanism of Action
Curcumin exerts its effects through multiple mechanisms:
Antioxidant Activity: Curcumin scavenges free radicals and enhances the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the activity of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anticancer Activity: Curcumin induces apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways
Comparison with Similar Compounds
Curcumin is unique compared to other similar compounds due to its diverse biological activities and therapeutic potential. Similar compounds include:
Demethoxycurcumin: Lacks one methoxy group compared to curcumin.
Bisdemethoxycurcumin: Lacks both methoxy groups.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced bioavailability
These compounds share some biological activities with curcumin but differ in their potency and bioavailability.
Properties
CAS No. |
138349-28-7 |
---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-phenylhepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C20H18O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-13,23H,14H2,1H3 |
InChI Key |
IXAWLSRQOILGEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.